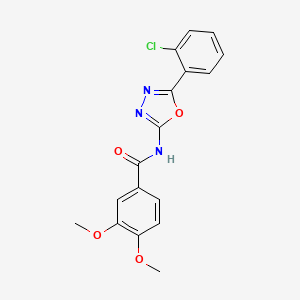![molecular formula C13H19ClF3NO2 B2549984 2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one CAS No. 2411308-31-9](/img/structure/B2549984.png)
2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TFMPP and has been used as a research chemical for many years. In
Wirkmechanismus
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are serotonin receptors. It also acts as an antagonist at the 5-HT1A receptor. TFMPP has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, alter sleep patterns, and produce changes in body temperature. TFMPP has also been shown to produce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action. TFMPP is also relatively stable and can be stored for long periods of time without degradation. However, TFMPP has several limitations for use in laboratory experiments. It has been shown to produce a range of side effects, including anxiety, agitation, and hallucinations. TFMPP is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on TFMPP. One area of interest is the potential therapeutic applications of TFMPP for the treatment of mood disorders and other psychiatric conditions. TFMPP has also been shown to produce changes in the levels of various neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. Another area of interest is the development of new analogs of TFMPP with improved pharmacological properties and reduced side effects.
Conclusion:
In conclusion, TFMPP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been used in studies related to neuroscience, pharmacology, and toxicology. TFMPP has been shown to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, and as an antagonist at the 5-HT1A receptor. It has been shown to produce a range of biochemical and physiological effects in animal studies. TFMPP has several advantages for use in laboratory experiments, but also has several limitations. There are several future directions for research on TFMPP, including the development of new analogs with improved pharmacological properties and reduced side effects.
Synthesemethoden
TFMPP can be synthesized by reacting 2-chloropropionyl chloride with 5-(trifluoromethyl)-2-oxo-1,3-oxazolidine in the presence of a base. The resulting product can then be treated with sodium hydroxide to form TFMPP. This synthesis method has been widely used in the research community to produce TFMPP for various applications.
Wissenschaftliche Forschungsanwendungen
TFMPP has been used in scientific research for many years due to its potential applications in various fields. It has been used in studies related to neuroscience, pharmacology, and toxicology. TFMPP has been used as a model compound for studying the effects of serotonin receptor agonists and antagonists on brain function. It has also been used to study the role of serotonin in the regulation of mood, behavior, and cognition.
Eigenschaften
IUPAC Name |
2-chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClF3NO2/c1-9(14)11(19)18-5-2-10(13(15,16)17)12(8-18)3-6-20-7-4-12/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSOZFOYXYVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C2(C1)CCOCC2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)
![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)
![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)


![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2549915.png)



![4-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2549924.png)